molecular formula C5H9N B6265540 pent-4-yn-2-amine CAS No. 58456-49-8

pent-4-yn-2-amine

Cat. No.: B6265540
CAS No.: 58456-49-8
M. Wt: 83.1
InChI Key:
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Description

“Pent-4-yn-2-amine” is an organic compound with the molecular formula C5H9N . It has a molecular weight of 83.13 . The IUPAC name for this compound is (1S)-1-methyl-3-butynylamine .


Synthesis Analysis

The synthesis of “this compound” involves a Buchwald–Hartwig amination of 3,3′-dibromo-2,2′-bithiophene with pent-4-yn-1-amine . The obtained monomer was investigated for the possibility of a pre-polymerization modification via Huisgen 1,3-dipolar cycloaddition (“click”) reaction with azide-containing organic compounds .


Chemical Reactions Analysis

Amines, including “this compound”, are known to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts soluble in water .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of pent-4-yn-2-amine can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "But-2-yne", "Ethylamine", "Sodium amide", "Bromoethane", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: But-2-yne is reacted with bromoethane in the presence of sodium amide to form pent-4-yn-2-ene.", "Step 2: Pent-4-yn-2-ene is then reacted with ethylamine in the presence of sodium hydroxide to form pent-4-yn-2-en-1-amine.", "Step 3: The resulting pent-4-yn-2-en-1-amine is then hydrogenated using hydrogen gas and a palladium catalyst to form pent-4-yn-2-amine.", "Step 4: The final product is purified by recrystallization from water and drying under vacuum." ] }

CAS No.

58456-49-8

Molecular Formula

C5H9N

Molecular Weight

83.1

Purity

0

Origin of Product

United States

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